1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid

Description

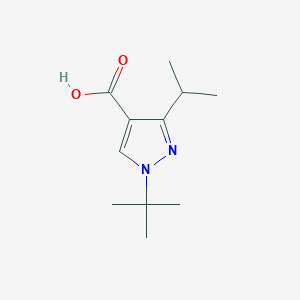

1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid is a pyrazole derivative featuring a tert-butyl group at the 1-position, an isopropyl (propan-2-yl) group at the 3-position, and a carboxylic acid moiety at the 4-position. Pyrazole-based compounds are widely studied due to their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The carboxylic acid group enables hydrogen bonding, salt formation, and further derivatization, making this compound a valuable intermediate or pharmacophore in synthetic workflows.

Properties

IUPAC Name |

1-tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)9-8(10(14)15)6-13(12-9)11(3,4)5/h6-7H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFSEIBNJGEORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.

Addition of the propan-2-yl group: This can be accomplished through a Friedel-Crafts alkylation reaction using propan-2-yl halides and a Lewis acid catalyst.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated processes to enhance yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials science applications.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Steric and Electronic Profiles :

- The tert-butyl group in the target compound provides greater steric shielding compared to smaller substituents like methoxymethyl () or planar groups like 4-nitrophenyl. This may reduce reactivity in nucleophilic substitution or metal-catalyzed reactions .

- The isopropyl group at the 3-position introduces moderate hydrophobicity, contrasting with the polar nitrile in 1-(methoxymethyl)cyclopropane-1-carbonitrile .

Carboxylic Acid vs. Ester/Nitrile :

Core Heterocycle Modifications

Table 2: Core Structure Comparisons

- Pyrazole vs. This affects electronic distribution and binding specificity . The trifluoromethyl group in the piperazine derivative () introduces electronegativity and metabolic resistance, traits absent in the target compound but relevant for medicinal chemistry .

Biological Activity

1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acid derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.277 g/mol

The compound's structure features a pyrazole ring substituted with a tert-butyl group and a propan-2-yl group, which influences its biological activity and solubility properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as an antimicrobial agent .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It acts by modulating pathways involved in inflammation, such as NF-kB signaling. For example, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

These results suggest that the compound may be beneficial in managing inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways, influencing cellular responses to external stimuli.

- Reactive Oxygen Species (ROS) : The compound may reduce oxidative stress by scavenging ROS, contributing to its anti-inflammatory and anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited bacterial growth in vitro, supporting its use in developing new antimicrobial agents.

- Inflammation Model : In vivo experiments using animal models showed that administration of the compound significantly reduced inflammation markers after induced inflammatory responses.

- Cancer Cell Line Testing : Research conducted on various cancer cell lines revealed promising results regarding cell viability reduction upon treatment with different concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.